(2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine
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Overview
Description
1-[2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE typically involves the reaction of 4-chlorobenzylamine with imidazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH in DMF or other aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
1-[2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its imidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)Methanamine: Shares a similar structure but lacks the imidazole ring.
4-Chlorobenzylamine: Contains the chlorophenyl group but differs in the rest of the structure.
Uniqueness: 1-[2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is unique due to its imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H10ClN3 |
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Molecular Weight |
207.66 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2,(H,13,14) |
InChI Key |
AEXQSTHAHJPJEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CN)Cl |
Origin of Product |
United States |
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